NEDD4-1 Enzymatic Inhibition: N-Benzyl Substitution Confers >20-Fold Potency Gain Over I3C
The N-benzyl substituent is a critical pharmacophoric element for NEDD4-1 inhibition. 1-Benzyl-I3C (direct analog bearing unsubstituted benzyl) inhibits NEDD4-1 with an IC50 of 12.3 μM, representing a 23-fold improvement over I3C (IC50 = 284 μM) [1]. The target compound [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol incorporates electron-withdrawing chloro and fluoro substituents that, by class-level SAR, are predicted to further enhance inhibitory potency through increased electrophilic character of the benzyl π-system and potential halogen-bonding interactions with the HECT domain [1]. In the same series, compounds 2242 and 2243 with electron-donating methyl groups achieved IC50 values of 2.71 μM and 7.59 μM, respectively, demonstrating that benzyl ring electronics significantly modulate potency [1].
| Evidence Dimension | NEDD4-1 ubiquitin ligase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | No direct experimental IC50 available; predicted enhanced potency based on electron-withdrawing 2-Cl,4-F benzyl substitution pattern |
| Comparator Or Baseline | 1-Benzyl-I3C (unsubstituted benzyl): IC50 = 12.3 μM; I3C (no N-substitution): IC50 = 284 μM; Compound 2242 (methyl-substituted): IC50 = 2.71 μM |
| Quantified Difference | Not directly quantified for target compound; N-benzyl substitution alone yields ~23-fold potency gain over I3C [1] |
| Conditions | In vitro ubiquitination assay using purified NEDD4-1 HECT domain |
Why This Matters
The 2-chloro-4-fluorobenzyl substitution pattern is expected to deliver enhanced NEDD4-1 inhibition relative to 1-benzyl-I3C, making this compound a higher-value starting point for E3 ligase-targeted drug discovery.
- [1] Quirit JG, Lavrenov SN, Poindexter K, et al. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells. Biochem Pharmacol. 2017;127:13-27. doi:10.1016/j.bcp.2016.12.006 View Source
